molecular formula C12H10O2 B1597964 2-Methyl-5-phenyl-3-furaldehyde CAS No. 321309-42-6

2-Methyl-5-phenyl-3-furaldehyde

Cat. No. B1597964
CAS RN: 321309-42-6
M. Wt: 186.21 g/mol
InChI Key: QRBXYIYZWZGINC-UHFFFAOYSA-N
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Description

2-Methyl-5-phenyl-3-furaldehyde is a unique chemical compound with the empirical formula C12H10O2 . It is part of the heterocyclic building blocks .


Molecular Structure Analysis

The molecular weight of 2-Methyl-5-phenyl-3-furaldehyde is 186.21 . The MDL number is MFCD02681964 . The molecular structure of this compound is not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis of Bio-based Chemicals

2-Methyl-5-phenyl-3-furaldehyde: is derived from furfural, a key biomass-derived chemical. It plays a crucial role in the synthesis of various bio-based chemicals, serving as an intermediate for producing value-added products like furfuryl alcohol and furoic acid . These chemicals are essential in developing sustainable alternatives to petroleum-based products.

Pharmaceutical Intermediates

The compound is used as an intermediate in the synthesis of pharmaceuticals. Its structural properties make it suitable for creating complex molecules that are used in medications, potentially contributing to treatments for various diseases .

Perfume and Fragrance Industry

Due to its aromatic aldehyde group, 2-Methyl-5-phenyl-3-furaldehyde can be used in the perfume industry as a building block for creating novel fragrances. It contributes to the scent profile of perfumes by adding a unique, warm, and sweet note .

Organic Synthesis

This compound is utilized in organic synthesis, particularly in condensation reactions where it can form new carbon-carbon bonds. This is crucial for constructing complex organic molecules, which can have applications ranging from materials science to drug development .

Catalysis Research

In catalysis research, 2-Methyl-5-phenyl-3-furaldehyde can be used to study the mechanisms of various catalytic processes. It’s especially relevant in reactions involving the transformation of biomass into useful chemicals, where it can act as a model compound to understand reaction pathways .

Material Science

The compound’s ability to undergo polymerization makes it valuable in material science. It can be used to create novel polymers with potential applications in coatings, adhesives, and other materials that require durability and resistance to environmental factors .

Safety and Hazards

When handling 2-Methyl-5-phenyl-3-furaldehyde, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

2-methyl-5-phenylfuran-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-9-11(8-13)7-12(14-9)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBXYIYZWZGINC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383621
Record name 2-methyl-5-phenyl-3-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-phenyl-3-furaldehyde

CAS RN

321309-42-6
Record name 2-methyl-5-phenyl-3-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (2-methyl-5-phenylfuran-3-yl)methanol (4.7 g) obtained by the above-mentioned reaction in methylene chloride (30 mL) was added a Dess-Martin reagent (12.7 g) at 0° C., and the mixture was stirred at 0° C. for 2 hr. The reaction mixture was poured into water, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium hydrogen carbonate, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel chromatography (0% ethyl acetate/hexane to 20% ethyl acetate/hexane) to give the title compound (3.6 g, 78%) as a yellow crystal.
Quantity
12.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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